molecular formula C26H21FN4O2 B2764572 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1189989-95-4

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2764572
CAS No.: 1189989-95-4
M. Wt: 440.478
InChI Key: LWGXXXSNHWQMLQ-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 3-benzyl group at position 3 of the pyrimidoindole scaffold.
  • An 8-fluoro substituent on the indole moiety, which enhances metabolic stability and modulates electronic properties.
  • A 4-oxo group contributing to hydrogen-bonding interactions.
  • An N-(p-tolyl)acetamide side chain, where the para-methylphenyl group influences lipophilicity and target binding.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2/c1-17-7-10-20(11-8-17)29-23(32)15-31-22-12-9-19(27)13-21(22)24-25(31)26(33)30(16-28-24)14-18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXXXSNHWQMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule belonging to the class of indole derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

This compound features a pyrimido[5,4-b]indole core, which is known for its significant biological relevance. The presence of various functional groups, including fluoro and benzyl moieties, enhances its chemical reactivity and biological activity. The molecular formula is C26H24FN3O2C_{26}H_{24}FN_{3}O_{2} with a molecular weight of approximately 450.49 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidoindole compounds demonstrate significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
  • Antitumor Potential : Indole derivatives are often associated with anticancer properties. Compounds structurally related to this compound have been found to inhibit tumor cell proliferation in vitro, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : Some studies have focused on the inhibition of enzymes such as monoamine oxidase (MAO), which is relevant for neurodegenerative diseases. The compound's structure may allow it to interact effectively with enzyme active sites, leading to inhibition and subsequent therapeutic effects .

The exact mechanism by which this compound exerts its biological effects often involves binding to specific receptors or enzymes, altering their activity and leading to desired therapeutic outcomes. The presence of the indole ring is crucial for these interactions.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various indole derivatives against standard bacterial strains. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .
  • Antitumor Activity : In vitro tests demonstrated that certain derivatives showed significant cytotoxicity against human cancer cell lines. For example, compounds with structural similarities displayed IC50 values indicative of strong antitumor activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidoindole core with fluoro and benzyl groupsAntimicrobial, antitumor
2-(3-benzylpyrimidin-4(3H)-one)Lacks indole coreLimited biological activity
2-(3-benzyl-8-methyl-4-oxo)Methyl instead of fluoro groupPotentially different pharmacological profiles

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

Research indicates that this compound exhibits significant biological activities , including:

  • Antiviral Activity : Preliminary studies suggest it inhibits Hepatitis B virus (HBV) replication by interfering with viral replication pathways, demonstrating nanomolar inhibitory activity in vitro.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating its utility in treating inflammatory diseases.
  • Antitumor Activity : Its structural features allow interaction with cellular targets involved in cancer proliferation, making it a candidate for anticancer drug development.

Medicine

The compound is investigated for its potential therapeutic applications:

  • Drug Development : It is being explored for the development of new drugs aimed at specific diseases such as viral infections and cancer.
  • Pharmacological Studies : Ongoing research focuses on elucidating the mechanisms of action, including receptor binding and enzyme inhibition critical for metabolic pathways related to inflammation and cancer progression .

Industry

In industrial applications, this compound is employed as a precursor in the synthesis of specialty chemicals and new materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antiviral Studies : Research conducted on the antiviral properties of the compound demonstrated its effectiveness against HBV through specific enzyme inhibition pathways.
  • Anti-inflammatory Research : Laboratory studies revealed that treatment with this compound reduced markers of inflammation in cellular models, suggesting its potential as an anti-inflammatory agent.
  • Antitumor Investigations : In vitro studies indicated that the compound inhibited the growth of cancer cell lines, leading to further exploration into its mechanisms and potential as an anticancer drug.

Comparison with Similar Compounds

Role of Fluorine Substitution

This modification contrasts with non-fluorinated analogues (e.g., Compound 27 in ), where the absence of fluorine may reduce metabolic stability but increase flexibility .

Acetamide Side Chain Variations

  • N-(p-tolyl) vs. Halogenated Analogues : The para-methyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, chlorine-substituted analogues (e.g., ) exhibit higher molecular weights and polarities, which may affect bioavailability.
  • Thioether vs. Oxygen Linkages : Compounds with sulfur-based linkages (e.g., Compound 27 ) show stronger TLR4 affinity due to enhanced van der Waals interactions, whereas the target compound’s oxygen-based acetamide may prioritize solubility over binding strength.

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